molecular formula C12H10FNO B1375528 5-(Benzyloxy)-2-fluoropyridine CAS No. 1204483-95-3

5-(Benzyloxy)-2-fluoropyridine

Cat. No.: B1375528
CAS No.: 1204483-95-3
M. Wt: 203.21 g/mol
InChI Key: OVAGMYDTEQUFKK-UHFFFAOYSA-N
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Description

Benzyloxy compounds are often used in organic synthesis due to their stability and the ease with which the benzyloxy group can be removed . The “5-(Benzyloxy)-2-fluoropyridine” compound would likely have similar properties, with a benzyloxy group attached to the 5-position of a pyridine ring, and a fluorine atom attached to the 2-position.


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . In the case of “this compound”, the alcohol would be 2-fluoropyridine .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to the 5-position of this ring would be a benzyloxy group, which consists of a benzene ring attached to an oxygen atom . At the 2-position of the pyridine ring, there would be a fluorine atom .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in oxidation and reduction reactions . They can also act as reactants in regio- and stereoselective alkenylation reactions .


Physical and Chemical Properties Analysis

While specific physical and chemical properties for “this compound” are not available, benzyloxy compounds generally have properties such as being soluble in organic solvents and having relatively high boiling points .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Pathways : The synthesis of fluoropyridines, closely related to 5-(Benzyloxy)-2-fluoropyridine, involves various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed amination. A notable method includes the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction, starting from 2-bromo-5-[18F]fluoropyridine, which in turn is obtained by the radiofluorination of specific iodonium salts (Pauton et al., 2019). Another approach involves the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols through a series of rearrangements, highlighting the versatility of fluoropyridines in synthetic chemistry (Wittmann et al., 2006).

Chemical Transformations : Fluoropyridines serve as precursors for further chemical transformations. For instance, 5-fluoro-2'-deoxycytidine, a compound structurally related to this compound, has been synthesized and used as a probe for studying B/Z-DNA transitions, showcasing the utility of fluorinated pyridines in biochemical applications (Solodinin et al., 2019).

Applications in Molecular Imaging and Medicine

Molecular Imaging : Fluorinated pyridines, similar to this compound, are used in molecular imaging, particularly in Positron Emission Tomography (PET). The synthesis and application of fluoropyridines in medical imaging have been explored, emphasizing the role of fluorine substitution in enhancing the stability and utility of these compounds for in vivo imaging applications (Carroll et al., 2007).

Antitumor Activity : The synthesis and evaluation of fluorinated compounds, including those related to this compound, have shown potential in the development of antitumor agents. For example, specific fluorinated pyridine nucleosides have been synthesized and tested as therapeutic agents, demonstrating the potential of fluorinated compounds in cancer treatment (Chacko et al., 2008).

Mechanism of Action

Future Directions

While specific future directions for “5-(Benzyloxy)-2-fluoropyridine” are not available, benzyloxy compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, “this compound” could potentially be used in similar applications.

Properties

IUPAC Name

2-fluoro-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAGMYDTEQUFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-hydroxypyridine (Combi-block) (1.00 g, 8.84 mmol) in DMF (12 mL) was treated with sodium hydride, 60% dispersion in mineral oil (Alfa-Aesar) (0.88 g, 22.1 mmol) at rt under N2. After stirring for 40 min, benzyl chloride (Aldrich) (3.05 mL, 26.5 mmol) and tetrabutylammonium iodide (Aldrich) (0.33 g, 0.88 mmol) were added, and the reaction mixture was stirred for a further 2 h. Water (2 mL) was added to quench the reaction, and the reaction mixture was partitioned between EtOAc and sat. NaHCO3. The aqueous layer was extracted with EtOAc (2×15 mL). The combined organic extracts were washed with sat. NaHCO3, brine, dried over MgSO4 and concentrated. The residue was purified by column chromatography (120 g, 10% to 20% actone in hexanes) to give the product as a colorless liquid (1.32 g). m/z (ESI, +ve ion) 204.0 (M+H)+. 1H NMR (300 MHz, CDCl3) δ 7.91 (br. s., 1H); 7.32-7.51 (m, 6H); 6.86 (dd, J=8.84, 3.29 Hz, 1H); 5.10 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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